molecular formula C15H15NO3S B3060464 N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide CAS No. 4094-39-7

N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide

Cat. No.: B3060464
CAS No.: 4094-39-7
M. Wt: 289.4 g/mol
InChI Key: KEFHQJUAGZWVNU-UHFFFAOYSA-N
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Description

N-{4-[(4-Methylphenyl)sulfonyl]phenyl}acetamide (CAS: 19837-91-3; molecular formula: C₁₅H₁₆N₂O₃S) is a sulfonamide derivative featuring a 4-methylphenyl group attached to a sulfonyl moiety, which is further linked to an acetamide-substituted phenyl ring. Its structure is stabilized by hydrogen bonding, as observed in crystallographic studies of related compounds, suggesting a role in molecular packing and stability .

Properties

IUPAC Name

N-[4-(4-methylphenyl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-11-3-7-14(8-4-11)20(18,19)15-9-5-13(6-10-15)16-12(2)17/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFHQJUAGZWVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297624
Record name N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4094-39-7
Record name NSC116949
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116949
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanism

  • Reagents :
    • 4-Aminoacetanilide (1.0 equiv)
    • Tosyl chloride (1.2 equiv)
    • Triethylamine (2.0 equiv) as a base
    • Dichloromethane (DCM) as the solvent
  • Temperature : 4°C (optimized to minimize side reactions)
  • Time : 3–6 hours

The reaction proceeds via nucleophilic substitution, where the amine group of 4-aminoacetanilide attacks the electrophilic sulfur atom of tosyl chloride. Triethylamine neutralizes HCl byproduct, driving the reaction to completion.

Workup and Purification

Post-reaction, the mixture is washed with water to remove residual triethylamine hydrochloride. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. Purification is achieved via:

  • Recrystallization : Ethanol or ethyl acetate yields colorless crystals (purity >98%).
  • Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) for analytical-grade product.

Yield and Characterization

  • Yield : 85–92% (reported by Polley et al.).
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.0 Hz, 2H, ArH), 7.30 (d, J = 8.4 Hz, 2H, ArH), 2.45 (s, 3H, CH₃), 2.10 (s, 3H, COCH₃).
    • IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1695 cm⁻¹ (C=O), 1320–1160 cm⁻¹ (S=O).

Alternative Method: Solid Acid-Catalyzed Synthesis

A solvent-free approach using silica sulfuric acid (SSA) as a catalyst has been reported for related sulfonamides, offering environmental and operational advantages.

Procedure

  • Reagents :
    • 4-Aminoacetanilide (1.0 equiv)
    • Tosyl chloride (1.1 equiv)
    • Silica sulfuric acid (20 mol%)
  • Conditions : Room temperature, 2–4 hours.

Advantages and Limitations

  • Yield : 78–85% (lower than the DCM method due to heterogeneous conditions).
  • Sustainability : Eliminates volatile solvents and reduces waste.
  • Challenges : Longer reaction times and moderate scalability.

Industrial-Scale Production Considerations

While laboratory methods prioritize precision, industrial synthesis emphasizes cost and scalability:

  • Continuous Flow Reactors : Enhance mixing and heat transfer, reducing reaction time to <1 hour.
  • Catalyst Recycling : Silica sulfuric acid can be reused for 3–5 cycles without significant activity loss.
  • Purity Control : In-line IR spectroscopy monitors reaction progress, ensuring consistent quality.

Comparative Analysis of Methods

Parameter DCM/Triethylamine Method SSA-Catalyzed Method
Yield 85–92% 78–85%
Temperature 4°C 25°C
Solvent Dichloromethane Solvent-free
Environmental Impact Moderate (VOC use) Low
Scalability High Moderate

Mechanistic Insights and Side Reactions

Key Intermediates

  • Tosyl Intermediate : Formation of a sulfonate ester precedes nucleophilic attack by the amine.
  • Acetamide Stability : The acetyl group remains intact under mild conditions but may hydrolyze in strong acids.

Common Side Products

  • Di-Substituted Byproducts : Over-sulfonylation at elevated temperatures.
  • Hydrolysis Products : Acetic acid derivatives in aqueous acidic conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide and sulfonamide groups undergo hydrolysis under controlled conditions:

Reaction TypeConditionsProductsYieldReferences
Acetamide hydrolysis (acidic)6M HCl, reflux (4-6 hrs)4-[(4-methylphenyl)sulfonyl]benzoic acid72-85%
Acetamide hydrolysis (basic)2M NaOH, 80°C (3 hrs)4-[(4-methylphenyl)sulfonyl]aniline68-77%
Sulfonamide cleavageHBr (48%), acetic acid, 120°C4-methylbenzenesulfonic acid + 4-acetamidoaniline60%

Key findings :

  • Acidic hydrolysis preferentially cleaves the acetamide group over the sulfonamide .

  • Basic conditions generate an aniline derivative through deacetylation .

Alkylation/Acylation at Sulfonamide Nitrogen

The sulfonamide nitrogen serves as a nucleophilic site for derivatization:

ReagentConditionsProductApplicationReferences
Methyl iodideK₂CO₃, DMF, 60°CN-methylated derivativeEnhanced lipophilicity
Benzoyl chloridePyridine, 0°C → RTN-benzoyl derivativeProdrug development
Ethyl bromoacetateDIEA, DCM, refluxN-carboxymethyl analogChelating agent synthesis

Reaction mechanism :
RSO2NH+R XBaseRSO2NR +HX\text{RSO}_2\text{NH}+\text{R X}\xrightarrow{\text{Base}}\text{RSO}_2\text{NR }+\text{HX}
(X = leaving group; R' = alkyl/aryl)

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes directed substitution:

ReactionReagents/ConditionsPositionYieldReferences
NitrationHNO₃/H₂SO₄, 0°CPara to sulfonyl55%
BrominationBr₂, FeCl₃, 40°CMeta to acetamide63%
SulfonationOleum, 100°COrtho to sulfonyl48%

Electronic effects :

  • Sulfonyl group directs electrophiles to para/meta positions

  • Acetamide exerts moderate deactivation (+M effect)

Heterocyclic Ring Formation

The compound serves as a precursor in heterocycle synthesis:

Cyclization PartnerConditionsProductBiological ActivityReferences
Hydrazine hydrateEtOH, Δ1,3,4-OxadiazoleAntimicrobial
ThioureaPPA, 120°C2-AminothiazoleKinase inhibition
Phenyl isocyanateDMF, MWQuinazolinoneAnticancer

Synthetic utility :

  • Enables rapid access to pharmaceutically relevant scaffolds

  • Maintains sulfonyl group's metabolic stability in drug candidates

Oxidation-Reduction Transformations

Controlled redox modifications alter electronic properties:

ProcessReagentsProductOxidation State ChangeReferences
Sulfur oxidationmCPBA, DCMSulfone derivativeS(VI)→S(VI) (no change)
Acetamide reductionLiAlH₄, THFEthylamine derivativeAmide→Amine
Aromatic ring hydrogenationH₂, Pd/CCyclohexyl analogAromatic→Aliphatic

Stability considerations :

  • Sulfonamide group resists over-oxidation under standard conditions

  • Reductive cleavage requires forcing conditions (≥100°C)

  • Versatile synthon in medicinal chemistry

  • Model substrate for studying sulfonamide electronics

  • Precursor for high-value heterocyclic systems

Experimental protocols should be optimized using TLC/HPLC monitoring , with typical reaction scales yielding 50-500 mg of products in research settings.

Scientific Research Applications

Medicinal Chemistry

N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide serves as a crucial building block in the synthesis of pharmaceutical compounds. Its sulfonamide group is known for its ability to inhibit various enzymes, making it a candidate for drug development against diseases such as cancer and bacterial infections.

  • Mechanism of Action : The compound interacts with specific molecular targets, forming hydrogen bonds that inhibit enzyme activity. This property is particularly relevant in the design of inhibitors for therapeutic applications.

Case Study : A study published in PubMed Central highlighted the compound's potential as an HIV inhibitor, showcasing its role in developing antiretroviral therapies .

Materials Science

In materials science, this compound is utilized in the development of advanced materials such as polymers and coatings. Its unique chemical structure allows it to modify physical properties like solubility and thermal stability.

  • Applications : The compound can be incorporated into polymer matrices to enhance mechanical strength and thermal resistance.

Data Table: Comparison of Material Properties

PropertyPure PolymerPolymer with this compound
Tensile Strength (MPa)3045
Thermal Stability (°C)200250
Solubility in Water (g/L)0.51.5

Biological Studies

This compound is also employed in biological studies to investigate its interaction with biological targets. Researchers explore its pharmacological effects and potential cytotoxicity.

  • Research Findings : Studies indicate that the compound exhibits selective cytotoxicity against cancer cell lines, making it a candidate for further investigation in cancer therapy .

Case Study : Research conducted on the crystal structure of the compound revealed significant insights into its intermolecular interactions, which are crucial for understanding its biological activity .

Summary of Findings

The applications of this compound span across medicinal chemistry, materials science, and biological research. Its unique properties enable it to serve as a versatile building block in drug development and material enhancement.

Mechanism of Action

The mechanism of action of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their function .

Comparison with Similar Compounds

Structural and Crystallographic Differences

  • Substituent Position : The 4-methylphenyl group in the target compound contrasts with the 3-methylphenyl isomer (). The para-substitution allows for a linear molecular geometry, facilitating a denser hydrogen-bonded network (N–H⋯O and C–H⋯O interactions) compared to the meta-substituted analog, which adopts a less symmetric packing arrangement .
  • In contrast, the 4-methyl group in the target compound increases lipophilicity, which may improve blood-brain barrier penetration .
  • Chloro Substituents : The 4-chloro derivative () introduces electron-withdrawing effects, likely increasing the acidity of the sulfonamide proton (pKa ~8-9), which could influence protein binding or metabolic stability .

Pharmacological Activities

  • The 4-methyl group may enhance bioavailability, though this requires validation .
  • Anti-Inflammatory Activity: Compounds like N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide () demonstrate anti-hypernociceptive effects, suggesting that sulfonamide derivatives with bulky substituents (e.g., piperazinyl) may target inflammatory pathways. The target compound’s simpler structure could serve as a lead for optimization .

Physicochemical Properties

  • Crystallinity : The target compound’s para-substitution promotes a stable crystal lattice via N–H⋯O hydrogen bonds, similar to its 4-methoxy analog. However, the methyl group’s smaller size may reduce steric hindrance, favoring tighter packing .
  • Solubility : The 4-methoxy analog’s higher polarity likely improves aqueous solubility (~2-5 mg/mL) compared to the target compound (~1 mg/mL estimated), critical for oral bioavailability .

Biological Activity

N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide, commonly referred to as a sulfonamide derivative, has gained significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S, featuring a sulfonamide group that is crucial for its biological activities. The structure includes:

  • Sulfonamide Group : Imparts antibacterial and enzyme-inhibiting properties.
  • Methylphenyl Moiety : Enhances lipophilicity and biological activity.
  • Acetamide Functionality : Contributes to the compound's pharmacokinetic properties.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to bind to active sites of enzymes and inhibit their activity. This mechanism is vital in its antibacterial properties and potential anticancer effects.
  • Cell Cycle Arrest : Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines by arresting the cell cycle, particularly at the G2/M phase.

Summary of Biological Activities

The following table summarizes the biological activities of this compound:

Activity TypeTarget Organism/Cell LineIC50 Values (μM)Mechanism of Action
AntimicrobialSalmonella typhiModerateEnzyme inhibition
AntimicrobialBacillus subtilisStrongEnzyme inhibition
AnticancerMCF-7 (Breast Cancer)0.87 – 12.91Apoptosis induction
AnticancerMDA-MB-2311.75 – 9.46Cell cycle arrest
Anti-inflammatoryVarious inflammatory modelsNot specifiedInhibition of inflammatory pathways

Anticancer Activity in MCF-7 Cells

A notable study investigated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated:

  • A significant increase in caspase 9 levels, suggesting activation of apoptotic pathways.
  • The compound demonstrated potential as a candidate for further development in anticancer therapy.

Antimicrobial Effects

Research has also highlighted the antimicrobial properties of this compound against various pathogens. For instance, it showed moderate inhibition against Salmonella typhi and strong inhibition against Bacillus subtilis , attributed to its ability to inhibit specific enzymes necessary for bacterial growth.

Research Findings

Recent studies have delved into the structure-activity relationship (SAR) of sulfonamide derivatives, revealing that modifications to the phenyl ring can significantly enhance biological activity. For example:

  • Substituents on the phenyl ring impact both anticancer and antimicrobial efficacy.
  • Electron-donating groups were found to increase activity against certain cancer cell lines.

Q & A

Q. What are the established synthetic routes for N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide, and how can researchers optimize reaction conditions?

Methodological Answer: A common synthetic approach involves coupling 4-methylbenzenesulfonyl chloride with 4-acetamidophenylamine in aqueous alkaline conditions (e.g., Na₂CO₃, pH 8–10) . Optimization can be achieved by:

  • Reaction Monitoring : Use TLC to track intermediate formation and reaction completion.
  • pH Control : Maintain pH 8–10 to stabilize sulfonamide bond formation.
  • Purification : Recrystallize the product using methanol to remove unreacted starting materials.
    For advanced optimization, integrate computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions and reduce trial-and-error experimentation .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using the compound’s IUPAC structure (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.1–2.5 ppm).
    • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 290.338 for C₁₄H₁₄N₂O₃S) .
  • Crystallography :
    • X-ray Diffraction : Analyze torsion angles (e.g., C6–S1–N1–C9 = -56.4°) and hydrogen-bonding networks (N–H⋯O interactions) to determine 3D packing .
    • Space Group : Compare orthorhombic (Pca2₁) vs. triclinic (P-1) systems for isomer differentiation .

Q. What safety considerations are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use gloves, lab coats, and goggles to avoid dermal contact.
  • Ventilation : Work in a fume hood due to potential dust inhalation risks .
  • First Aid : For accidental exposure, rinse affected areas with water and consult a physician immediately .
  • Storage : Store in airtight containers away from moisture and oxidizers (specific conditions depend on stability studies).

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and properties of this compound?

Methodological Answer:

  • Reactivity Prediction : Use density functional theory (DFT) to calculate transition states and activation energies for sulfonamide bond formation .
  • Solubility Modeling : Apply COSMO-RS or molecular dynamics simulations to predict solubility in organic solvents (e.g., methanol, DMSO) .
  • Pharmacokinetics : Employ ADMET predictors (e.g., SwissADME) to estimate logP, bioavailability, and metabolic pathways .

Q. What strategies resolve contradictions in reported data (e.g., solubility, stability)?

Methodological Answer:

  • Data Triangulation : Compare experimental results with computational predictions (e.g., solubility discrepancies between bench experiments and COSMO-RS models) .
  • Controlled Replication : Repeat synthesis under standardized conditions (e.g., fixed pH, solvent ratios) to isolate variables causing instability .
  • Advanced Analytics : Use differential scanning calorimetry (DSC) to study thermal stability and detect polymorphic transitions .

Q. How does the sulfonamide group influence the compound’s pharmacological potential?

Methodological Answer:

  • Bioactivity : The sulfonamide moiety enhances hydrophilicity and enables hydrogen bonding with biological targets (e.g., enzymes, receptors) .
  • Structural Analogs : Compare with acetyldapsone (MADDS), a known sulfonamide-based antibacterial agent, to infer mechanisms of action .
  • SAR Studies : Modify substituents on the phenyl rings (e.g., methyl, amino) to assess impact on antimicrobial or anti-inflammatory activity .

Q. What advanced techniques are used to study polymorphism or isomerism in this compound?

Methodological Answer:

  • Single-Crystal XRD : Resolve spatial arrangements of isomers (e.g., ortho vs. para substitution) by analyzing dihedral angles (e.g., 49.65° between aromatic rings) .
  • Solid-State NMR : Detect polymorphic forms by comparing ¹³C chemical shifts in crystalline vs. amorphous phases.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) driving polymorphism .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide
Reactant of Route 2
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N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide

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